molecular formula C15H10Cl3N3S B4655361 5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B4655361
M. Wt: 370.7 g/mol
InChI Key: VWELEBLIHHFQJA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is attached via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells or other target cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the dichlorophenyl and methylsulfanyl groups.

    3-(2,4-dichlorophenyl)-1H-1,2,4-triazole: Lacks the 4-chlorophenyl and methylsulfanyl groups.

    5-(4-chlorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole: Lacks the dichlorophenyl group.

Uniqueness

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of both chlorophenyl and dichlorophenyl groups, as well as the methylsulfanyl group

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3S/c16-11-4-1-9(2-5-11)14-19-15(21-20-14)22-8-10-3-6-12(17)7-13(10)18/h1-7H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWELEBLIHHFQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)SCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Reactant of Route 2
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5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
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5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Reactant of Route 4
5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Reactant of Route 5
5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Reactant of Route 6
5-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole

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